molecular formula C12H14BrN3 B14531952 4-Bromo-N,N,5-trimethyl-3-phenyl-1H-pyrazol-1-amine CAS No. 62565-41-7

4-Bromo-N,N,5-trimethyl-3-phenyl-1H-pyrazol-1-amine

Cat. No.: B14531952
CAS No.: 62565-41-7
M. Wt: 280.16 g/mol
InChI Key: PKEIVAJLLDDKKW-UHFFFAOYSA-N
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Description

(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, along with a dimethylamine group, making it a unique and potentially valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by bromination and subsequent amination. The reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the bromine-substituted pyrazole core but lacks the dimethylamine group.

    3,5-dimethyl-1-phenylpyrazole: Similar structure but without the bromine atom.

    4-bromo-3,5-dimethyl-1-phenylpyrazole: Closely related but lacks the dimethylamine group.

Uniqueness

(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine is unique due to the presence of both the bromine atom and the dimethylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

CAS No.

62565-41-7

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

4-bromo-N,N,5-trimethyl-3-phenylpyrazol-1-amine

InChI

InChI=1S/C12H14BrN3/c1-9-11(13)12(14-16(9)15(2)3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

PKEIVAJLLDDKKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1N(C)C)C2=CC=CC=C2)Br

Origin of Product

United States

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